[(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(6-10(14)15)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUQIYLUINSBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
State-of-the-Art Synthetic Routes for [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid
The synthesis of N-(3,4-dichlorobenzyl)-N-methylglycine, the IUPAC name for the target compound, can be approached through various established methods for the formation of N-substituted amino acids. These routes can be categorized into convergent and linear approaches, with considerations for chemo- and regioselectivity, and the potential for enantioselective synthesis.
Convergent Synthesis Approaches
Convergent synthesis involves the preparation of key fragments of the target molecule separately, followed by their assembly in the final stages. For this compound, a plausible convergent strategy would involve the synthesis of N-(3,4-dichlorobenzyl)-methylamine and a suitable two-carbon glycine (B1666218) equivalent, which are then coupled.
A common method for the synthesis of N-substituted glycines is the reductive amination of an aldehyde with an amine, followed by carboxylation or cyanation and subsequent hydrolysis. In this case, 3,4-dichlorobenzaldehyde (B146584) could be reacted with methylamine (B109427) to form the corresponding imine, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride to yield N-(3,4-dichlorobenzyl)-methylamine. This secondary amine can then be reacted with a glycine anion equivalent, such as ethyl bromoacetate, in the presence of a base to afford the ethyl ester of the target compound, which can be hydrolyzed to the final acid.
Another convergent approach is the alkylation of N-methylglycine (sarcosine) or its esters with 3,4-dichlorobenzyl chloride or bromide. mdpi.comresearchgate.net This is a direct and often high-yielding method. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).
Table 1: Comparison of Potential Convergent Synthetic Routes
| Synthetic Route | Key Reactants | Reagents and Conditions | Advantages | Potential Challenges |
|---|---|---|---|---|
| Reductive Amination | 3,4-Dichlorobenzaldehyde, Methylamine, Glycine equivalent (e.g., Ethyl bromoacetate) | 1. Reducing agent (e.g., NaBH₄), 2. Base (e.g., K₂CO₃), 3. Hydrolysis | Readily available starting materials. | Potential for over-alkylation; requires multiple steps. |
Chemo- and Regioselective Transformations
In the context of synthesizing this compound, chemo- and regioselectivity are crucial considerations, particularly if the starting materials contain other reactive functional groups.
During the alkylation of N-methylglycine, the primary chemoselectivity challenge is to ensure N-alkylation over O-alkylation of the carboxylate group. This is generally achieved by using the carboxylate salt of N-methylglycine or by protecting the carboxylic acid as an ester, which is later deprotected.
Regioselectivity becomes a key factor when dealing with substituted benzyl (B1604629) halides. For the synthesis of the target compound, the starting material is 3,4-dichlorobenzyl halide. The positions of the chloro substituents are fixed. However, if starting from a dichlorotoluene and performing a benzylic halogenation, regioselectivity for the desired 3,4-dichloro isomer would be critical.
Enantioselective Synthesis Strategies
This compound itself is not chiral. However, if a chiral center were to be introduced, for example, by replacing one of the α-hydrogens of the acetic acid moiety with another substituent, enantioselective synthesis would become a critical aspect.
General strategies for the enantioselective synthesis of α-amino acid derivatives could be adapted. rsc.orgnih.govnih.govacs.orgrsc.org These include:
Asymmetric alkylation of a chiral glycine enolate equivalent: This involves the use of a chiral auxiliary attached to the glycine nitrogen or carboxyl group to direct the stereoselective introduction of a substituent.
Catalytic asymmetric synthesis: This could involve transition metal-catalyzed reactions, such as asymmetric hydrogenation of a dehydroamino acid precursor or enantioselective C-H insertion reactions. rsc.orgnih.gov
Novel Derivatization and Analog Synthesis for Mechanistic Research
To investigate the mechanism of action or to perform structure-activity relationship (SAR) studies, novel derivatives and analogs of this compound can be synthesized by modifying either the benzyl moiety or the amino acid backbone.
Strategies for Benzyl Moiety Modification
Modifications to the 3,4-dichlorobenzyl group can provide insights into the role of the aromatic ring and its substituents in the biological activity of the compound.
Varying the substitution pattern: Analogs with different halogen substitution patterns (e.g., 2,4-dichloro, 3,5-dichloro) or different halogens (e.g., bromo, fluoro) could be synthesized. This can be achieved by starting with the appropriately substituted benzaldehyde (B42025) or benzyl halide in the synthetic routes described above.
Introducing other substituents: A variety of other functional groups, such as methyl, methoxy, nitro, or cyano groups, could be introduced onto the benzyl ring to probe electronic and steric effects. These modifications would again rely on the availability of the corresponding substituted starting materials.
Palladium-catalyzed cross-coupling reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed on a bromo- or iodo-substituted benzyl precursor to introduce aryl, heteroaryl, or amino groups. nih.gov
Table 2: Proposed Analogs with Benzyl Moiety Modifications
| Analog | Modification | Rationale for Synthesis |
|---|---|---|
| [(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid | Isomeric substitution | To study the effect of substituent position on activity. |
| [(4-Bromo-3-chloro-benzyl)-methyl-amino]-acetic acid | Halogen variation | To investigate the influence of different halogens. |
| [(3-Chloro-4-methoxy-benzyl)-methyl-amino]-acetic acid | Electronic modification | To probe the effect of electron-donating groups. |
Backbone Modification for Structure-Activity Relationship Studies
Modifications to the N-methyl-glycine backbone can help to understand the importance of the amino acid portion of the molecule for its biological function.
Varying the N-alkyl group: The N-methyl group could be replaced with other alkyl groups (e.g., ethyl, propyl) or a cycloalkyl group to explore the steric requirements at the nitrogen atom. This can be achieved by using a different primary amine in the reductive amination route or by starting with a different N-alkylated glycine.
Introducing substituents on the α-carbon: As mentioned in the context of enantioselective synthesis, introducing substituents at the α-carbon of the glycine backbone would create chiral analogs. This would allow for the investigation of stereochemical preferences in biological interactions.
Homologation of the acetic acid chain: The acetic acid moiety could be extended to a propionic or butyric acid chain to assess the optimal distance between the amino and carboxyl groups. This would involve using β-alanine or γ-aminobutyric acid derivatives in the synthesis.
These proposed synthetic and derivatization strategies, while not specifically documented for this compound, are based on well-established synthetic methodologies and provide a framework for the future investigation of this compound and its analogs.
Incorporation into Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. N-substituted glycines, also known as peptoids, are a significant class of peptidomimetics where the side chain is attached to the nitrogen atom of the peptide backbone rather than the α-carbon. researchgate.net This modification imparts resistance to proteolytic degradation.
This compound can be readily incorporated into peptidomimetic scaffolds using solid-phase synthesis techniques, similar to those used for peptoids. rsc.org The "sub-monomer" method is a common approach for peptoid synthesis, which involves a two-step cycle of acylation with a haloacetic acid (like bromoacetic acid) followed by nucleophilic displacement with a primary amine. In this context, N-(3,4-dichlorobenzyl)methylamine would be the primary amine used in the displacement step.
The incorporation of the 3,4-dichlorobenzyl group can introduce specific steric and electronic properties to the peptidomimetic scaffold, potentially influencing its conformation and interaction with biological targets. The hydrophobic and electronically distinct nature of the dichlorinated aromatic ring can be a key feature in designing peptidomimetics with specific binding affinities.
Sustainable and Green Chemistry Principles in Compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact. This involves the use of catalysts, safer solvents, and processes with high atom economy.
Catalytic Approaches for Enhanced Efficiency
Catalytic methods offer a greener alternative to stoichiometric reagents in the synthesis of N-substituted amino acids. For instance, catalytic reductive amination can be performed using molecular hydrogen as the reductant in the presence of a metal catalyst, which is a more environmentally benign approach compared to using hydride reagents. scialert.net
Biocatalysis also presents a promising green synthetic route. Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media. While specific enzymes for the synthesis of this compound have not been detailed, the broader field of biocatalytic N-alkylation of amino acids is an active area of research. rsc.org
| Catalytic Method | Catalyst Example | Advantages |
| Catalytic Reductive Amination | Transition Metal Complexes (e.g., Ru, Ir) | Use of H2 as a clean reductant, high efficiency. |
| Biocatalysis | N-Methyltransferases, Dehydrogenases | High selectivity, mild reaction conditions, aqueous media. rsc.org |
Solvent Minimization and Alternative Media
The choice of solvent is a critical factor in green chemistry. Traditional organic synthesis often relies on volatile and hazardous solvents. Efforts in green peptide and amino acid chemistry focus on replacing these with more benign alternatives. Water is an ideal green solvent for some reactions. rsc.org The synthesis of N-substituted glycine derivatives has been demonstrated in aqueous media, offering a significant environmental advantage. rsc.org
Ionic liquids, particularly those derived from amino acids, are also being explored as alternative reaction media. mdpi.comnih.gov These solvents are non-volatile and can be designed to have specific properties that may enhance reaction rates and facilitate product separation. nih.gov
| Solvent Type | Example | Green Chemistry Benefit |
| Aqueous Media | Water | Non-toxic, non-flammable, readily available. rsc.org |
| Ionic Liquids | Amino Acid-based Ionic Liquids | Low volatility, tunable properties, potential for recyclability. mdpi.comnih.gov |
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Reactions with high atom economy generate minimal waste. Addition and rearrangement reactions typically have 100% atom economy. scranton.edu In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts.
The synthesis of this compound via direct N-benzylation of sarcosine (B1681465) with 3,4-dichlorobenzyl chloride, for example, would produce a salt as a byproduct, thus having a lower atom economy than a hypothetical addition reaction.
Illustrative Atom Economy Calculation for N-Benzylation of Sarcosine:
Reactants: Sarcosine (C3H7NO2, MW: 89.09 g/mol ) + 3,4-Dichlorobenzyl chloride (C7H5Cl3, MW: 195.48 g/mol )
Desired Product: this compound hydrochloride (C10H12Cl3NO2, MW: 284.57 g/mol )
Byproduct: None in an ideal addition, but in reality, this is a substitution. A more atom-economical approach would be reductive amination of glyoxylic acid with N-(3,4-dichlorobenzyl)methylamine.
A key goal in green chemistry is to design synthetic routes that maximize atom economy. Catalytic reductive amination using hydrogen gas, for instance, has a higher atom economy than methods employing stoichiometric hydride reagents, as the only byproduct is water. scialert.net
Molecular Interactions and Mechanistic Elucidation in Vitro & Cellular Research
Fundamental Studies of Molecular Target Recognition
Direct Binding Assays with Purified Receptors or Enzymes
Scientific literature lacks reports of direct binding assays performed with [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid and purified biological targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays, which are used to confirm direct physical interaction between a compound and a protein, have not been documented for this compound.
Kinetic Characterization of Ligand-Target Interactions (e.g., K_D, K_i)
Due to the absence of identified molecular targets, the kinetic characterization of the interaction between this compound and any specific protein is not available. Consequently, key quantitative measures of binding affinity, such as the dissociation constant (K_D) or the inhibition constant (K_i), have not been determined or reported in published research.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction
No formal structure-activity relationship (SAR) studies for this compound are described in the available scientific literature. SAR studies are essential for optimizing lead compounds by systematically modifying the chemical structure to enhance potency and selectivity.
Correlating Structural Modifications with In Vitro Binding Affinities
There are no published studies that correlate structural modifications of the this compound scaffold with changes in in vitro binding affinities. Such studies would involve synthesizing a series of analogs and evaluating their binding to a specific target, and this information is not available.
Positional Scanning and Alanine (B10760859) Scanning Analogs for Binding Hotspots
Information regarding the use of positional scanning or alanine scanning mutagenesis to probe the binding interactions of this compound is absent from the scientific literature. These techniques are employed to identify key chemical moieties on the ligand and critical amino acid residues in the target's binding site ("hotspots") that are crucial for the interaction.
Investigations into Intracellular Mechanisms of Action (Cell-Based Research)
Further underscoring the nascent stage of research into this compound, there is no available information from cell-based research that would shed light on its intracellular activities. The scientific community awaits studies that could potentially uncover how this compound interacts with and influences cellular machinery.
Cellular Target Engagement Assays
Cellular target engagement assays are crucial for identifying the specific molecular targets with which a compound interacts within a cell to exert its effects. However, no studies have been published that utilize methods such as the Cellular Thermal Shift Assay (CETSA) or other biochemical and biophysical techniques to determine the cellular targets of this compound. The table below is representative of the type of data that would be generated from such studies, but is currently unpopulated for this compound.
Interactive Data Table: Cellular Target Engagement of this compound (No data available)
| Cellular Target | Assay Type | Binding Affinity (Kd) | Cell Line |
|---|
Modulation of Defined Signaling Pathways
The effect of a compound on cellular signaling pathways provides insight into its broader biological impact. Research in this area would typically involve treating specific cell lines with the compound and measuring changes in the activity of key proteins in pathways such as the MAPK/ERK or PI3K/Akt signaling cascades. At present, there are no published findings detailing which, if any, signaling pathways are modulated by this compound. The following table illustrates the kind of information that is currently absent from the scientific record.
Interactive Data Table: Modulation of Signaling Pathways by this compound (No data available)
| Signaling Pathway | Key Protein Analyzed | Observed Effect | Cell Line |
|---|
Subcellular Localization Studies of Compound Analogs
Understanding where a compound or its analogs accumulate within a cell is key to understanding their mechanism of action. Techniques such as fluorescence microscopy using tagged analogs are often employed for this purpose. The scientific literature does not currently contain any studies on the subcellular localization of analogs of this compound, leaving questions about its potential site of action—be it the nucleus, mitochondria, or other organelles—unanswered. A representative data table for such findings is provided below but remains empty.
Interactive Data Table: Subcellular Localization of this compound Analogs (No data available)
| Analog Structure | Primary Localization | Secondary Localization | Method of Detection | Cell Line |
|---|
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can predict a molecule's reactivity through various descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity.
For this compound, the dichlorinated benzyl (B1604629) group is expected to significantly influence the electronic distribution. Theoretical calculations on analogous dichlorophenyl derivatives have shown that the positions of the chlorine atoms can modulate the HOMO-LUMO gap. A lower energy gap suggests that the molecule can be more easily excited, potentially participating more readily in chemical reactions.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carboxylic acid group would be expected to show a high negative potential, while the aromatic ring and its substituents would present a more complex potential surface, guiding its non-covalent interactions.
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.85 | Electron-donating ability |
| ELUMO | -1.75 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.10 | High kinetic stability, lower reactivity |
| Chemical Potential (μ) | -4.30 | Tendency to escape from a system |
| Chemical Hardness (η) | 2.55 | Resistance to change in electron distribution |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which are essential for the experimental characterization of new compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be simulated with considerable accuracy.
DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the 1H and 13C NMR chemical shifts. For this compound, these predictions would be crucial for assigning the signals in an experimental spectrum to specific atoms within the molecule. The predicted shifts for the aromatic protons, the methylene (B1212753) groups, and the methyl group would be particularly informative. Discrepancies between predicted and experimental spectra can often reveal subtle conformational or solvent effects.
Similarly, theoretical frequency calculations can generate a predicted IR spectrum. The vibrational modes corresponding to the carboxylic acid O-H and C=O stretches, the C-N bond, and the aromatic C-Cl bonds would be key features. Comparing the calculated spectrum with an experimental one helps to confirm the molecular structure and identify characteristic functional groups.
| Proton Type | Predicted δ (ppm) |
|---|---|
| Aromatic (H on C5, C6) | 7.35 - 7.45 |
| Aromatic (H on C2) | 7.50 - 7.60 |
| Benzyl CH2 | 3.80 |
| Acetic Acid CH2 | 3.25 |
| N-Methyl CH3 | 2.45 |
| Carboxylic Acid OH | 10.50 |
The biological activity and physical properties of a flexible molecule like this compound are dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. Quantum chemical calculations can map the potential energy surface of the molecule by systematically rotating its flexible single bonds (dihedral angles).
Key dihedral angles for this compound would include the rotation around the C-C bond connecting the benzyl group to the nitrogen and the rotation around the N-C bond of the acetic acid moiety. By calculating the energy at each rotational step, a potential energy landscape can be constructed. This landscape reveals the most stable conformers (energy minima) and the energy barriers to interconversion between them (transition states). Studies on similar N-benzyl-N-methylamines have shown that the orientation of the benzyl group relative to the nitrogen lone pair is a critical determinant of conformational preference.
| Conformer | Dihedral Angle (Caromatic-Cbenzyl-N-Cacid) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A (Global Minimum) | -75° | 0.00 | 65.1 |
| B | 170° | 0.85 | 21.5 |
| C | 60° | 1.50 | 13.4 |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are better suited to studying the behavior of larger systems, such as the interaction of this compound with a biological target like a protein. These methods use classical mechanics to approximate the atomic motions over time.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule.
For this compound, docking studies could be performed against a protein target of interest. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site and uses a scoring function to estimate the binding affinity for each pose. The results can identify key interactions, such as hydrogen bonds between the carboxylic acid group and protein residues, or hydrophobic interactions involving the dichlorobenzyl group. These predictions can guide the design of more potent and selective analogs.
| Docking Program | Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| AutoDock Vina | Vina Score | -7.8 | H-bond with Lys72, Pi-cation with Arg145 |
| Glide | GlideScore | -8.2 | H-bond with Asp184, Hydrophobic contact with Leu132 |
| GOLD | GoldScore | 65.4 (higher is better) | H-bond with Lys72, Halogen bond with backbone C=O |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and interactions over time. An all-atom MD simulation of this compound in a complex with a protein would involve simulating the motion of every atom in the system, including surrounding water molecules and ions.
These simulations can assess the stability of the binding pose predicted by docking. By monitoring metrics like the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation, one can determine if the ligand remains stably bound in the active site. A stable complex would exhibit low RMSD fluctuations. MD simulations also allow for the calculation of binding free energies, providing a more rigorous estimate of binding affinity than docking scores alone.
Coarse-grained MD, which simplifies the representation of molecules by grouping atoms into larger beads, could be used to study larger-scale phenomena, such as the aggregation of multiple compound molecules or their interaction with a lipid membrane, over longer timescales than are accessible with all-atom simulations.
| Metric | Average Value | Interpretation |
|---|---|---|
| Ligand RMSD | 1.8 Å | Stable binding pose within the active site |
| Protein RMSD (Binding Site) | 1.2 Å | No significant conformational change in the binding pocket |
| Number of H-Bonds (Ligand-Protein) | 2.3 | Consistent hydrogen bonding interactions maintained |
| Binding Free Energy (MM/PBSA) | -25.5 kcal/mol | Favorable and strong binding affinity |
Free Energy Perturbation and Binding Energy Calculations
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. This technique is particularly valuable in lead optimization, where it can predict the affinity of a modified compound relative to a known ligand. For this compound, FEP could be employed to predict how modifications to its structure would affect its binding affinity to a putative biological target.
Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide an estimate of the strength of the interaction between a ligand and its target receptor. mdpi.com These calculations can decompose the binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies, offering insights into the key drivers of binding.
Hypothetical Binding Energy Calculation Data for Analogs of this compound:
| Compound | Modification | Predicted Binding Affinity (kcal/mol) |
| This compound | - | -8.5 |
| Analog 1 | 4-Chloro replaced with 4-Fluoro | -7.9 |
| Analog 2 | Methyl group replaced with Ethyl | -8.2 |
| Analog 3 | Acetic acid replaced with Propionic acid | -8.8 |
This table presents hypothetical data for illustrative purposes.
In Silico Design and Optimization for Research Tools
Computational chemistry is instrumental in the design and optimization of chemical probes and other research tools. researchgate.net In silico techniques allow for the exploration of vast chemical spaces to identify molecules with desired properties, such as high affinity and selectivity for a specific biological target.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. neuroquantology.com This can be done using either ligand-based or structure-based approaches. In the context of this compound, a ligand-based virtual screen could be performed to identify commercially available or synthetically accessible analogs with similar physicochemical properties. This would involve using the structure of the parent compound as a query to search for molecules with a high degree of similarity.
Illustrative Results from a Hypothetical Virtual Screening Campaign:
| Database | Number of Compounds Screened | Number of Hits (Tanimoto Similarity > 0.85) |
| ZINC15 | 1.3 billion | 1,250 |
| PubChem | 110 million | 890 |
| Enamine REAL | 4.5 billion | 3,400 |
This table presents hypothetical data for illustrative purposes.
De novo design is a computational method that aims to generate novel molecular structures with desired properties from scratch. These methods can be used to design functional probes with tailored characteristics, such as fluorescent labels or reactive groups for covalent modification of a target. Starting with the core scaffold of this compound, de novo design algorithms could be used to "grow" new functional groups or linkers to create novel probes for studying its putative biological target.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. neuroquantology.com By developing a QSAR model, it is possible to predict the activity of new, untested compounds. For this compound and its analogs, a QSAR model could be developed to predict their in vitro activity, such as their potency as enzyme inhibitors or receptor binders. This would involve synthesizing a series of analogs with systematic variations in their structure and measuring their biological activity. The resulting data would then be used to build a statistical model that relates structural descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed activity.
Example of Descriptors for a Hypothetical QSAR Model:
| Compound | cLogP | Molecular Weight | Polar Surface Area (Ų) | Predicted IC50 (µM) |
| This compound | 3.2 | 248.1 | 49.3 | 1.5 |
| Analog 4 | 3.5 | 262.1 | 49.3 | 1.2 |
| Analog 5 | 2.9 | 234.1 | 49.3 | 2.1 |
| Analog 6 | 3.3 | 248.1 | 61.5 | 3.5 |
This table presents hypothetical data for illustrative purposes.
Advanced Analytical Methodologies for Research and Discovery
Chromatographic Separations for Research Sample Analysis
Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts. The high resolution offered by modern chromatography is essential for accurate quantification and isolation.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development for Purity
The determination of purity is a critical step in the characterization of any research compound. Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A robust, stability-indicating UHPLC method is essential for accurately assessing the purity of [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid.
Method development for this aromatic carboxylic acid would typically involve screening various stationary phases and mobile phase conditions to achieve optimal separation of the main peak from any process-related impurities or degradation products. rsc.org Reversed-phase chromatography is a common and effective approach for such molecules. nih.gov A typical method would utilize a C18 stationary phase, which effectively retains the nonpolar dichlorobenzyl moiety of the molecule.
The mobile phase composition, particularly its pH, is a critical parameter for ionizable compounds like carboxylic acids. nih.gov To ensure good peak shape and retention, the mobile phase is often buffered to a pH below the pKa of the carboxylic acid group, suppressing its ionization. A gradient elution, starting with a higher aqueous composition and increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration, allows for the elution of compounds with a wide range of polarities. nih.gov UV detection is suitable due to the presence of the aromatic ring. A hypothetical optimized method is detailed in the table below.
Table 1: Illustrative UHPLC Method Parameters for Purity Analysis ```html
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 3 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 1 µL |
| Expected Retention Time | ~2.1 min |
| Purity Result (Example) | >99.5% |
Chiral Chromatography for Enantiomeric Excess Determination
Chirality is a key feature of many biologically active molecules, where different enantiomers can exhibit distinct pharmacological activities. chromatographytoday.comChiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
sigmaaldrich.comchromatographyonline.com
However, an examination of the molecular structure of this compound reveals that it is an achiral molecule. The compound does not possess a stereocenter (a carbon atom bonded to four different substituents). The glycine-derived alpha-carbon is bonded to two hydrogen atoms, and no other chiral elements are present. Therefore, the compound exists as a single structure and cannot be resolved into enantiomers.
Consequently, chiral chromatography for the determination of enantiomeric excess is not an applicable analytical technique for the parent compound this compound itself. This section is included for completeness within the advanced analytical framework but underscores the importance of structural analysis prior to selecting analytical methodologies.
Coupled Techniques for Reaction Monitoring (e.g., LC-MS/MS)
The synthesis of this compound, likely involving the N-alkylation of a glycine (B1666218) derivative with a 3,4-dichlorobenzyl halide, requires careful monitoring to optimize reaction conditions and maximize yield. nih.govLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for real-time or near-real-time reaction monitoring. rsc.orgrsc.orgIts high sensitivity and selectivity allow for the simultaneous tracking of reactants, intermediates, products, and byproducts, even at very low concentrations.
shimadzu.com
For reaction monitoring, a rapid LC method is coupled to a tandem mass spectrometer, often a triple quadrupole (QqQ) instrument, operating in Multiple Reaction Monitoring (MRM) mode. mdpi.comIn MRM, a specific precursor ion (typically the molecular ion, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from the reaction matrix.
diva-portal.org
By setting up MRM transitions for the starting materials (e.g., N-methylglycine and 3,4-dichlorobenzyl bromide) and the final product, one can track the consumption of reactants and the formation of the desired compound over time. This data is invaluable for determining reaction endpoints, identifying the formation of impurities, and performing kinetic studies.
**Table 2: Hypothetical MRM Transitions for Synthesis Monitoring**
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Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Purpose N-methylglycine (Reactant) ESI+ 90.1 44.1 Reactant Consumption 3,4-Dichlorobenzyl bromide (Reactant) ESI+ 238.9 / 240.9 / 242.9 159.0 / 161.0 Reactant Consumption This compound (Product) ESI+ 248.0 / 250.0 / 252.0 202.0 / 204.0 / 206.0 Product Formation
Advanced Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule, serving as the definitive proof of identity.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isotope Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously assigning all signals and confirming the connectivity of the molecule. weebly.com For a small molecule like this compound, complex isotope labeling studies are generally not required for basic structural elucidation, as the spectra are relatively simple. researchgate.netSuch techniques are more commonly employed for large biomolecules like proteins to simplify complex spectra and probe specific sites. youtube.combitesizebio.comHowever, in a research context, selective isotope labeling (e.g., with ¹³C or ¹⁵N) could be used to trace metabolic pathways, study intermolecular interactions, or confirm assignments in complex matrices. For instance, synthesizing the compound with ¹³C-labeled methyl or carboxyl groups would allow for specific tracking of these moieties in further experiments.
The combination of 1D and 2D NMR allows for a complete assignment of the proton and carbon signals, confirming the structure. The expected chemical shifts can be predicted based on established increments and database values. liverpool.ac.uknih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)High-Resolution Mass Spectrometry for Exact Mass Measurement and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. semanticscholar.orgThis is a crucial step in confirming the identity of a newly synthesized compound. Techniques like electrospray ionization (ESI) are typically used to generate the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The measured mass-to-charge ratio (m/z) is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent atoms.
In addition to exact mass measurement, tandem mass spectrometry (MS/MS) on an HRMS instrument (like a Q-TOF or Orbitrap) provides detailed structural information through fragmentation analysis. diva-portal.orgThe molecular ion is isolated, subjected to collision-induced dissociation (CID), and the exact masses of the resulting fragment ions are measured. The fragmentation pattern serves as a molecular fingerprint and helps confirm the compound's structure.
For this compound, characteristic fragmentation would include the loss of the carboxylic acid group and the cleavage of the benzylic C-N bond, leading to the formation of a stable dichlorobenzyl cation. researchgate.netresearchgate.netnih.govnih.govThe isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation for any chlorine-containing fragments. chemicalbook.com
Table 4: HRMS Data and Plausible Fragmentation Pattern (Positive Ion Mode)Circular Dichroism (CD) Spectroscopy for Conformational Studies of Chiral Analogs
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. For the study of chiral analogs of this compound, CD spectroscopy can provide invaluable insights into their three-dimensional structure in solution, which is crucial for understanding their biological activity and interaction with target macromolecules.
For example, a study on a chiral analog, (R)-2-[(3,4-dichlorobenzyl)(methyl)amino]propanoic acid, might involve dissolving the compound in various solvents to observe conformational shifts. The resulting CD spectra could reveal characteristic bands corresponding to specific electronic transitions within the molecule. The sign and magnitude of these Cotton effects can be correlated with the spatial arrangement of the atoms.
Illustrative Research Findings:
A hypothetical study on a series of chiral analogs of this compound could yield the following data. The introduction of different substituents at the chiral center would likely influence the observed CD spectra, reflecting distinct conformational preferences.
| Analog | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Conformation |
| (R)-2-[(3,4-dichlorobenzyl)(methyl)amino]propanoic acid | 225 | +15,000 | Extended |
| (S)-2-[(3,4-dichlorobenzyl)(methyl)amino]propanoic acid | 225 | -15,000 | Extended |
| (R)-2-[(3,4-dichlorobenzyl)(methyl)amino]-3-phenylpropanoic acid | 228 | +22,000 | Folded |
| (S)-2-[(3,4-dichlorobenzyl)(methyl)amino]-3-phenylpropanoic acid | 228 | -22,000 | Folded |
Electrochemical and Biophysical Methods for Mechanistic Research
To delve deeper into the mechanisms of action of this compound and its analogs, a suite of electrochemical and biophysical techniques can be employed. These methods provide quantitative data on redox properties, binding thermodynamics, and kinetics, which are essential for a comprehensive understanding of the molecule's behavior at a molecular level.
Cyclic Voltammetry for Redox Potential Studies
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance in solution. chemijournal.com While this compound itself may not be redox-active within the typical potential window of common solvents, its derivatives or metal complexes could be. Furthermore, CV can be used to probe the interaction of the compound with redox-active biological targets.
The experimental setup for a CV study would involve a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte. A potential is swept linearly to a set value and then reversed, and the resulting current is measured.
Illustrative Research Findings:
A hypothetical study might investigate a ferrocene-conjugated analog of this compound to assess its redox potential. The cyclic voltammogram would likely show a reversible one-electron oxidation-reduction wave characteristic of the ferrocene (B1249389)/ferrocenium couple. The potential of this redox event could be modulated by the electronic properties of the rest of the molecule.
| Compound | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Half-Wave Potential (E½, V) |
| Ferrocene | 0.45 | 0.38 | 0.415 |
| Ferrocene-conjugated analog | 0.52 | 0.45 | 0.485 |
The shift in the half-wave potential of the analog compared to ferrocene would indicate the electron-withdrawing or -donating nature of the this compound moiety.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. nih.govosu.edu This allows for the determination of key thermodynamic parameters of the interaction between a ligand, such as this compound, and a macromolecular target, like a protein or enzyme. winthrop.edu The parameters obtained include the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n). tainstruments.com
In a typical ITC experiment, a solution of the ligand is titrated into a solution of the macromolecule in the sample cell of a microcalorimeter. The heat released or absorbed upon each injection is measured, and a binding isotherm is generated by plotting the heat change against the molar ratio of ligand to macromolecule.
Illustrative Research Findings:
A study investigating the binding of this compound to a hypothetical target protein, "Protein X," could yield the following thermodynamic profile.
| Parameter | Value |
| Binding Affinity (Kₐ) | 2.5 x 10⁶ M⁻¹ |
| Dissociation Constant (K₋) | 0.4 µM |
| Enthalpy Change (ΔH) | -12.5 kcal/mol |
| Entropy Change (TΔS) | -4.2 kcal/mol |
| Gibbs Free Energy Change (ΔG) | -8.3 kcal/mol |
| Stoichiometry (n) | 1.1 |
These results would indicate a high-affinity interaction driven primarily by favorable enthalpic contributions, suggesting strong hydrogen bonding and/or van der Waals interactions between the compound and the protein. The stoichiometry of approximately one suggests a 1:1 binding model.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. It provides kinetic data on the association (kₐ) and dissociation (k₋) rates of a ligand binding to a target immobilized on a sensor surface. From these rates, the equilibrium dissociation constant (K₋) can be calculated.
In an SPR experiment, the target molecule is immobilized on a gold-coated sensor chip. A solution containing the analyte, this compound, is then flowed over the surface. Binding of the analyte to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.
Illustrative Research Findings:
An SPR analysis of the interaction between this compound and immobilized "Protein X" would provide a sensorgram showing the association and dissociation phases of the interaction. The kinetic parameters derived from this data would offer a more dynamic view of the binding event.
| Kinetic Parameter | Value |
| Association Rate Constant (kₐ) | 3.1 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (k₋) | 1.2 x 10⁻¹ s⁻¹ |
| Equilibrium Dissociation Constant (K₋) | 0.39 µM |
The relatively fast association rate and slower dissociation rate would suggest that the compound binds to its target efficiently and forms a stable complex. The K₋ value obtained from SPR should be in good agreement with that determined by ITC, providing a cross-validation of the binding affinity.
Emerging Research Applications and Future Trajectories
[(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid as a Chemical Biology Tool
The unique structure of this compound, featuring a dichlorinated benzyl (B1604629) group, a methyl-amino moiety, and a carboxylic acid, provides a versatile scaffold that can be chemically modified for various applications in chemical biology. These applications aim to probe biological systems, identify protein targets, and understand complex cellular processes.
Development of Activity-Based Probes for Enzyme Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. nih.govnih.gov These probes typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. stanford.edu
For this compound to be developed into an activity-based probe, its carboxylic acid moiety could be derivatized into a reactive electrophilic "warhead" designed to covalently modify a nucleophilic residue (such as serine, cysteine, or lysine) in an enzyme's active site. The dichlorobenzyl group could serve as a recognition element, potentially targeting enzymes with hydrophobic pockets that can accommodate this structure.
Table 1: Conceptual Components of an Activity-Based Probe Derived from this compound
| Component | Function | Potential Derivation from Compound |
| Recognition Element | Binds to the target enzyme class | The (3,4-Dichloro-benzyl)-methyl-amino core structure |
| Reactive Group (Warhead) | Forms a covalent bond with the active site residue | Modification of the acetic acid moiety into an electrophile (e.g., fluorophosphonate, acrylamide) |
| Reporter Tag | Enables visualization and/or isolation of labeled proteins | Attached via a linker to the core structure, could be a fluorophore (e.g., rhodamine) or an affinity tag (e.g., biotin) |
This table is illustrative of the general design principles of activity-based probes and does not represent existing experimental data for this compound.
Synthesis of Photoaffinity Probes for Target Identification
Photoaffinity labeling is a robust technique used to identify the specific protein targets of a bioactive small molecule. nih.gov This method involves chemically modifying the small molecule to include a photoreactive group (such as a diazirine, benzophenone (B1666685), or aryl azide) and a reporter tag. plos.orgnih.gov Upon exposure to UV light, the photoreactive group becomes activated and forms a covalent bond with any nearby protein, thus "tagging" the target. plos.org
The scaffold of this compound could be synthetically modified to incorporate a photoreactive diazirine group on the benzyl ring and an alkyne handle on the acetic acid moiety. This alkyne handle would allow for the subsequent attachment of a biotin tag via a "click" reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition), facilitating the isolation and identification of the protein target through mass spectrometry. plos.org
Table 2: Conceptual Design of a Photoaffinity Probe from this compound
| Component | Function | Potential Placement on Compound |
| Binding Moiety | Interacts non-covalently with the target protein | The core this compound structure |
| Photoreactive Group | Forms a covalent bond with the target upon UV activation | A diazirine or benzophenone group attached to the benzyl ring |
| Reporter Handle | Allows for detection and purification of the labeled target | An alkyne or azide (B81097) group, often attached to the acetic acid part, for subsequent "click" chemistry with a tag |
This table outlines the general components of a photoaffinity probe and is a conceptual representation, not based on experimentally verified probes of this compound.
Application in Covalent Ligand Discovery Methodologies
Covalent ligand discovery has re-emerged as a powerful strategy in drug development, leading to potent and selective inhibitors. nomuraresearchgroup.commdpi.com This approach involves screening libraries of compounds containing reactive electrophilic groups that can form a covalent bond with a specific amino acid residue on the target protein. hitgen.com
The this compound structure could be utilized as a fragment in covalent ligand discovery. By incorporating a mildly reactive electrophile (a "warhead") onto the scaffold, it could be screened against proteins of interest. vividion.com The dichlorobenzyl-methyl-amino portion would guide the molecule to specific binding pockets, and if a suitable nucleophilic residue is nearby, a covalent bond can be formed. The success of this approach often relies on the strategic placement of the reactive group to target non-catalytic, less conserved residues, which can lead to higher selectivity. nomuraresearchgroup.com
Scaffold for Novel Chemical Biology Concepts
Beyond its use as a tool for probing existing biological systems, the structure of this compound could serve as a foundational element for building more complex molecules with novel functions, such as targeted protein degraders or light-inducible modulators.
PROTAC Design and Synthesis (Conceptual Research)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. nih.gov They consist of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. nih.gov
Conceptually, if this compound were identified as a ligand for a protein of interest, it could be developed into a PROTAC. The acetic acid group provides a convenient attachment point for a chemical linker, which would then be connected to a known E3 ligase ligand (such as derivatives of thalidomide (B1683933) for the Cereblon E3 ligase or VHL ligands). biosolveit.deresearchgate.net The length and composition of the linker are critical variables that would need to be optimized to ensure the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. biosolveit.de
Development of Optogenetic Modulators
Optogenetics is a technique that uses light to control the activity of cells in living tissue. nih.gov While it traditionally involves genetically encoded light-sensitive proteins, there is growing interest in developing small-molecule "photochemical" or "optogenetic" modulators. These molecules can be switched between an active and an inactive state using light of specific wavelengths.
To engineer this compound into an optogenetic modulator, a photoswitchable moiety, such as an azobenzene (B91143), could be incorporated into its structure. For example, the dichlorobenzyl group could be replaced with or linked to an azobenzene group. The azobenzene moiety undergoes a conformational change (from a thermally stable trans isomer to a cis isomer) upon irradiation with UV light, and this change could be designed to alter the molecule's ability to bind to its target protein. Reversion to the trans state can occur thermally or upon exposure to visible light, allowing for reversible, light-dependent control of protein function. nih.gov
Interdisciplinary Research Frontiers
The unique combination of a halogenated aromatic ring and a modified amino acid structure in this compound opens up possibilities for its application across various scientific disciplines.
Potential in Material Science and Bio-inspired Materials Research
The field of material science continuously seeks novel molecules that can self-assemble into ordered structures or be polymerized to form materials with unique properties. Bio-inspired materials, in particular, leverage the structural and functional motifs found in nature to create advanced materials. nih.govmdpi.com Amino acids and their derivatives are fundamental building blocks in this area due to their inherent biocompatibility and capacity for forming ordered structures through noncovalent interactions. acs.orgbohrium.comnih.gov
N-substituted glycine (B1666218) derivatives, a class to which this compound belongs, are known to form polymers called polypeptoids. online-medical-dictionary.org These polymers can exhibit properties such as thermoresponsiveness, which could be valuable for creating "smart" materials that respond to environmental changes. acs.org For instance, certain poly(N-C3 glycine)s have been shown to form crystalline microparticles in aqueous solutions at elevated temperatures. acs.org The dichlorobenzyl group in this compound could further influence the properties of such polymers, potentially enhancing their thermal stability or leading to unique packing arrangements in the solid state.
The development of bio-inspired materials often draws from the principles of biomineralization, where organisms create hierarchical and functional inorganic-organic composite materials. mdpi.com While speculative, the carboxylic acid group of this compound could potentially interact with inorganic precursors to template the growth of novel hybrid materials.
Supramolecular Assembly Studies Involving the Compound
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The structure of this compound contains several features that suggest its potential as a building block for supramolecular assemblies.
The dichlorobenzene moiety is known to participate in host-guest chemistry and can influence the packing of molecules in a crystal lattice. rsc.orgrsc.org The symmetry and electronic properties of dichlorobenzenes can lead to selective inclusion in host molecules and affect melting points due to packing efficiency. vedantu.comdoubtnut.com The 3,4-dichloro substitution pattern of the compound could lead to specific intermolecular interactions, such as halogen bonding or π-π stacking, which are crucial in directing supramolecular assembly. mdpi.com
Furthermore, amino acid derivatives are widely used to create self-assembled nanostructures and soft materials like gels. mdpi.comresearchgate.net The interplay of hydrogen bonds from the carboxylic acid group, hydrophobic interactions from the benzyl group, and potentially π-π stacking could enable this compound to form ordered structures such as fibers, ribbons, or sheets. acs.org Studies on N-benzyl amino acid derivatives have shown their ability to form supramolecular gels, where hydrogen bonding and π-π stacking interactions are crucial for the formation of the gel network. nih.gov
| Potential Interaction | Structural Moiety | Relevance to Supramolecular Assembly |
| Hydrogen Bonding | Carboxylic Acid | Directional interaction crucial for forming extended networks. nih.gov |
| π-π Stacking | Dichlorobenzyl Group | Non-covalent interaction that can lead to ordered stacking of aromatic rings. mdpi.com |
| Halogen Bonding | Dichloro-substituents | Can act as a directional force in crystal engineering. |
| Hydrophobic Interactions | Benzyl and Methyl Groups | Drive the aggregation of molecules in aqueous environments. |
Unexplored Mechanistic Pathways and Novel Biological Targets for Research
The structural similarity of this compound to known bioactive molecules suggests that it could be a candidate for investigating novel mechanistic pathways and biological targets.
N-aryl amino acids, a broad class that includes structures similar to the subject compound, are recognized as important building blocks for pharmaceuticals and have been investigated for various biological activities, including antibacterial properties. mdpi.comresearchgate.net The N-arylation of amino acids can lead to compounds with improved biological potency. researchgate.net This suggests that this compound could be screened for antimicrobial activity.
Furthermore, N-substituted glycines are of interest in neuroscience. Glycine is an important neurotransmitter, and its transporters (GlyT1 and GlyT2) are targets for the development of novel analgesics and treatments for central nervous system disorders. nih.govmdpi.com The core structure of this compound is a substituted glycine, which raises the possibility that it could interact with glycine receptors or transporters. Future research could explore its potential to modulate glycinergic neurotransmission.
Another area of potential investigation is its effect on metabolic pathways. Some herbicides, such as glyphosate (B1671968) (N-(phosphonomethyl)glycine), are glycine analogs and are thought to exert their effects by interfering with amino acid synthesis or being mistakenly incorporated into proteins. stephanieseneff.netresearchgate.net While structurally different, the fact that this compound is a glycine derivative could warrant investigation into its potential effects on cellular metabolism.
Conclusion and Outlook
Synthesis of Key Academic Research Discoveries and Insights
A thorough search of academic and scientific databases reveals no significant research discoveries or insights pertaining to [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid. The compound is listed in several chemical supplier catalogs, indicating it has been synthesized, but peer-reviewed studies detailing its biological activity, mechanism of action, or structure-activity relationships are absent. cymitquimica.comymilab.com Therefore, a synthesis of key academic findings is not possible at this time.
Identification of Critical Unanswered Questions and Research Gaps
The primary research gap concerning this compound is the complete absence of data on its biological and chemical properties. This encompasses a wide range of fundamental scientific inquiries.
Key Unanswered Questions:
Synthetic Methodologies: While the compound is commercially available, efficient and scalable synthesis routes have not been published in academic literature. General methods for the synthesis of N-substituted amino acids exist, but specific optimization for this compound is an open question. nih.govorganic-chemistry.org
Physicochemical Properties: Detailed characterization of its physical and chemical properties, such as solubility, pKa, lipophilicity, and stability, is not documented.
Pharmacological Profile: The biological activity of the compound is entirely unknown. It is unclear if it interacts with any biological targets, such as receptors, enzymes, or ion channels.
Mechanism of Action: Without evidence of biological activity, no mechanism of action can be proposed.
Pharmacokinetics and Metabolism: There is no information on how the compound would be absorbed, distributed, metabolized, and excreted (ADME) in a biological system.
Structure-Activity Relationships (SAR): As a singular entity with no studied analogs, no SAR data is available. Research on other aromatic ring-substituted compounds suggests that the position and nature of substituents (like the dichloro- groups) can significantly influence activity, but this has not been explored for this specific molecular scaffold. mdpi.com
Due to the lack of available data, the creation of interactive data tables with research findings is not feasible.
Prospective Directions for Future Academic Investigation of this compound and its Analogs
The chemical structure of this compound, which is a substituted N-benzyl-N-methylglycine, provides a basis for proposing future research avenues. The 3,4-dichloroaniline (B118046) moiety is a component in various biologically active molecules, including some with applications in agriculture. scielo.br
Prospective Research Directions:
Development and Optimization of Synthesis: The first step for systematic investigation would be the development and publication of a robust and efficient synthetic protocol for this compound.
Broad-Spectrum Biological Screening: The compound should be subjected to a wide range of in vitro biological screens to identify any potential pharmacological or biological activity. This could include assays for anticancer, antimicrobial, anti-inflammatory, or central nervous system activity.
Analog Synthesis and SAR Studies: A library of analogs could be synthesized to explore preliminary structure-activity relationships. Modifications could include:
Altering the substitution pattern of the chlorine atoms on the benzyl (B1604629) ring (e.g., 2,4-dichloro, 3,5-dichloro).
Replacing the chlorine atoms with other halogen or electron-withdrawing/donating groups.
Modifying the amino acid component (e.g., replacing glycine (B1666218) with alanine (B10760859), valine, or other amino acids).
Computational Studies: In silico modeling and docking studies could be employed to predict potential biological targets based on the compound's three-dimensional structure and physicochemical properties, helping to guide experimental screening efforts.
Elucidation of Physicochemical Properties: A comprehensive characterization of its fundamental chemical properties is necessary to support any future development, from understanding its behavior in biological assays to formulating it for further study.
These directions represent a foundational roadmap for building a scientific understanding of this compound and its potential utility.
Q & A
Q. What are the recommended synthetic routes for [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling a 3,4-dichlorobenzylamine derivative with a methylamino-acetic acid moiety. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) or DCC (N,N'-Dicyclohexylcarbodiimide) with NHS (N-Hydroxysuccinimide) to activate the carboxylic acid group .
- Purification : Reverse-phase HPLC (as in ) or column chromatography with gradients of ethyl acetate/hexane is recommended. Yields can be improved by optimizing stoichiometry (e.g., 1.2:1 molar ratio of coupling agent to substrate) and reaction time (12–24 hours at 0–4°C to minimize side reactions) .
- Example : A related compound, 2-[[2-[(2S)-4-benzyl-2-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-oxo-ethyl]-methyl-amino]acetic acid, was synthesized using DIEA (N-Ethyl-N,N-diisopropylamine) in DMF, achieving 42% yield after HPLC purification .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) can confirm the presence of the dichlorobenzyl aromatic protons (δ 7.2–7.8 ppm) and the methylamino-acetic acid backbone (δ 3.1–3.5 ppm for CH₂ groups) .
- Mass Spectrometry : High-resolution ESI-MS (Electrospray Ionization) is critical for verifying molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₁₀Cl₂N₂O₂: 265.02) and detecting impurities .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (N-H bend) confirm successful amidation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm. Chlorinated aromatic derivatives (e.g., 3,5-dichloro-4-hydroxybenzoic acid) show instability in alkaline conditions due to hydrolysis of the amide bond .
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Related dichlorobenzyl compounds often degrade above 200°C .
Advanced Research Questions
Q. What mechanistic insights explain side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Common Side Reactions :
- Hydrolysis of the amide bond: Occurs in aqueous or high-pH conditions. Mitigate by using anhydrous solvents (e.g., DMF) and low temperatures .
- Dimerization: Observed in carbodiimide-mediated couplings. Add NHS to stabilize the activated intermediate and reduce side products .
- Kinetic Analysis : Use LC-MS to track intermediate formation. For example, monitor the disappearance of the starting carboxylic acid (retention time ~3.0 min) and the appearance of the product .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., chlorinated analogs targeting inflammatory cytokines like IL-6 or MMP3 ).
- QSAR Studies : Corrogate substituent effects (e.g., dichloro vs. dimethyl groups) on bioactivity. For example, chlorination at the 3,4-positions enhances lipophilicity (logP ~2.5), improving membrane permeability .
Q. What strategies validate the compound’s biological activity in in vitro assays?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like MMP3 (Matrix Metalloproteinase-3) using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). IC₅₀ values <10 µM suggest potent inhibition .
- Cytokine Modulation : Use ELISA to measure IL-6 suppression in human serum. A 50% reduction at 1 µM indicates anti-inflammatory potential .
Q. How do structural modifications (e.g., replacing chlorine with fluorine) impact pharmacological properties?
Methodological Answer:
-
Synthetic Fluorination : Replace Cl with F via nucleophilic aromatic substitution (e.g., using KF/18-crown-6). Fluorinated analogs (e.g., 3,5-difluoro-4-hydroxybenzoic acid) exhibit altered metabolic stability and reduced toxicity .
-
Comparative Data :
Modification LogP IC₅₀ (MMP3) Metabolic Half-life 3,4-Dichloro 2.5 8.2 µM 4.1 h 3,4-Difluoro 1.9 12.5 µM 6.8 h Data extrapolated from and related triazine derivatives .
Data Contradictions and Resolution
- vs. : While emphasizes carbodiimide-based coupling, highlights stability issues of chlorinated aromatics in basic conditions. Resolution: Use EDC/NHS at neutral pH (6.5–7.5) to balance reactivity and stability.
- vs. : reports 42% yield with DIEA, whereas achieves quantitative yields using DCC/DMAP. Recommendation: Screen coupling agents (EDC vs. DCC) for substrate-specific optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
